molecular formula C22H21N3O4S B2387994 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide CAS No. 298686-91-6

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B2387994
CAS No.: 298686-91-6
M. Wt: 423.49
InChI Key: IGQQYPIQVJIRBO-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction conditions include equimolar ratios of the reactants, controlled temperature, and specific solvents to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfonyl]acetamide[_{{{CITATION{{{_3{N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2 .... These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S with a molecular weight of approximately 343.4 g/mol. Its structure features a pyrazole ring connected to a naphthalene sulfonamide moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against several bacterial strains. For instance, docking studies reveal interactions with amino acids that suggest potential binding to bacterial enzymes, inhibiting their function .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cells. For example, studies have reported that related sulfonamides can induce apoptosis in cancer cells through the mitochondrial pathway, affecting cell cycle regulation and promoting caspase activation .
  • Enzyme Inhibition : The compound's sulfonamide group is associated with the inhibition of various enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntibacterialModerate to strong activity against Salmonella typhi, Bacillus subtilis
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionStrong AChE and urease inhibition
CytotoxicityEffective against leukemia cells

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of the compound against various strains, revealing significant inhibition zones compared to control groups. The results indicated that the compound could serve as a lead for developing new antibacterial agents .
  • Anticancer Study : In vitro studies on human leukemia cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (EC50 values). The mechanism was linked to mitochondrial dysfunction and caspase activation, highlighting its potential as an anticancer drug .
  • Enzyme Inhibition Study : The compound was tested for AChE inhibition using standard assays. Results showed a notable decrease in enzyme activity, suggesting its utility in treating conditions characterized by cholinergic deficits .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-21(22(26)25(24(15)2)16-9-5-4-6-10-16)23-30(27,28)20-14-13-19(29-3)17-11-7-8-12-18(17)20/h4-14,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQQYPIQVJIRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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